(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
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Overview
Description
The compound (1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) is a complex organic molecule with potential applications in various scientific fields. This compound features a unique dispiro structure, which includes a cyclohexane ring, an indene ring, and an imidazole ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) involves multiple steps, including the formation of the dispiro structure and the introduction of functional groups such as bromine, methoxy, and methyl groups. The reaction conditions typically require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups in place of the bromine atom.
Scientific Research Applications
(1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate):
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used as a probe or tool compound to investigate biological pathways and molecular interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of (1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Sulfonyl Fluorides: Compounds synthesized through environmentally-friendly methods, used in various chemical transformations.
Uniqueness
The uniqueness of (1R,1’S,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate) lies in its complex dispiro structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. This distinguishes it from simpler compounds and makes it a valuable subject for further research and development.
Properties
Molecular Formula |
C28H38BrN3O5S |
---|---|
Molecular Weight |
608.6 g/mol |
InChI |
InChI=1S/C18H22BrN3O.C10H16O4S/c1-11-16(20)22-18(21-11)15-9-13(19)4-3-12(15)10-17(18)7-5-14(23-2)6-8-17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-4,9,14H,5-8,10H2,1-2H3,(H2,20,22);7H,3-6H2,1-2H3,(H,12,13,14)/t14?,17?,18-;7-,10-/m10/s1 |
InChI Key |
SROBZDZKQMRIMG-GVJPDZIVSA-N |
Isomeric SMILES |
CC1=N[C@]2(C3=C(CC24CCC(CC4)OC)C=CC(=C3)Br)N=C1N.CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C |
Canonical SMILES |
CC1=NC2(C3=C(CC24CCC(CC4)OC)C=CC(=C3)Br)N=C1N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origin of Product |
United States |
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